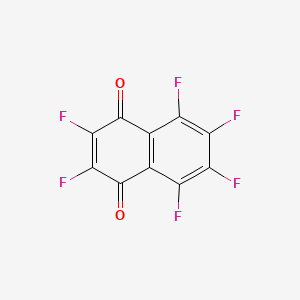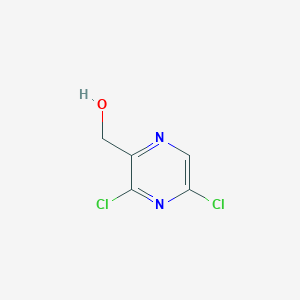![molecular formula C13H16Cl3N3O3S B11718519 Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718519.png)
Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate typically involves multiple steps. One common method includes the reaction of ethyl chloroformate with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 2-methoxyaniline and thiophosgene under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Ethyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethylcarbamate
- Ethyl 2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethylcarbamate
- Ethyl 2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethylcarbamate
Uniqueness
Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate is unique due to the presence of the 2-methoxyanilino group, which imparts specific chemical and biological properties
特性
分子式 |
C13H16Cl3N3O3S |
|---|---|
分子量 |
400.7 g/mol |
IUPAC名 |
ethyl N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C13H16Cl3N3O3S/c1-3-22-12(20)19-10(13(14,15)16)18-11(23)17-8-6-4-5-7-9(8)21-2/h4-7,10H,3H2,1-2H3,(H,19,20)(H2,17,18,23) |
InChIキー |
ODSGOEBZKBEJRU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
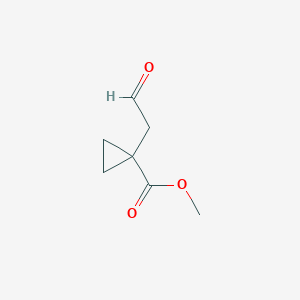
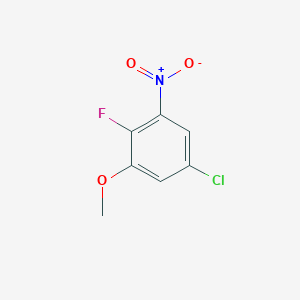
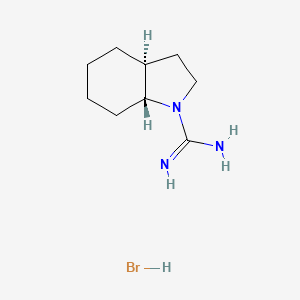
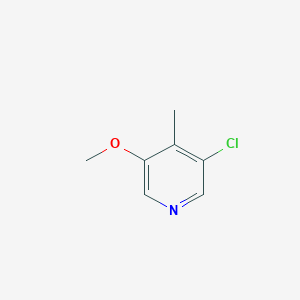
![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)
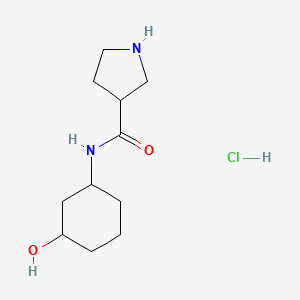
![tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride](/img/structure/B11718486.png)
